molecular formula C10H13N B1338150 1-(p-Tolyl)cyclopropanamine CAS No. 503417-31-0

1-(p-Tolyl)cyclopropanamine

Cat. No. B1338150
M. Wt: 147.22 g/mol
InChI Key: UHXDLMRMRJQZPC-UHFFFAOYSA-N
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Patent
US09284288B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of p-tolunitrile (1195 mg, 10.00 mmol) in dry Et2O (50 mL) was treated at −78° C. with Ti(Oi-Pr)4 (3.22 mL, 11.00 mmol) followed by EtMgBr (7.33 mL of a 3.0 M solution in Et2O, 22.00 mmol). The resulting yellow suspension was stirred at −78° C. for 10 min, then warmed up to rt. To the resulting black suspension was added BF3.Et2O (2.47 mL, 20.00 mmol) and the reaction mixture was stirred at rt for 1 h. Aqueous 1N HCl (30 mL) was carefully added, followed by Et2O and then 10% aqueous NaOH (100 mL). The layers were separated and the aq. layer extracted with Et2O. The combined org. extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC(CH2Cl2/MeOH/NH4OH, 1:0:0→90:10:0.5) to get the title amine as a yellow oil. TLC: rf (CH2Cl2/MeOH/NH4OH, 95:5:0.5)=0.46. LC-MS-conditions 07b: tR=0.49 min; [M+H]+=148.29.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1195 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Ti(Oi-Pr)4
Quantity
3.22 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.47 mL
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N#N.[C:3]1([CH3:11])[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1.[CH3:12][CH2:13][Mg+].[Br-].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC>[C:3]1([CH3:11])[CH:8]=[CH:7][C:6]([C:9]2([NH2:10])[CH2:13][CH2:12]2)=[CH:5][CH:4]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
1195 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Ti(Oi-Pr)4
Quantity
3.22 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
2.47 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Eight
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting yellow suspension was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed up to rt
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by FC(CH2Cl2/MeOH/NH4OH, 1:0:0→90:10:0.5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1(CC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.